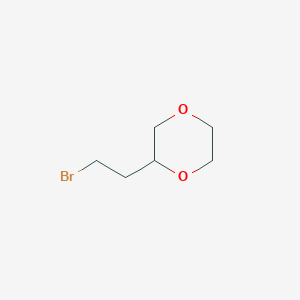

2-(2-Bromoethyl)-1,4-dioxane

Description

Contextualization within Halogenated Heterocyclic Ethers

Halogenated heterocyclic ethers are a class of organic compounds characterized by a ring structure containing at least one oxygen atom and a halogen substituent. These compounds are of significant interest to synthetic chemists due to the dual functionality they offer. researchgate.net The halogen atom, often bromine or chlorine, serves as a good leaving group in nucleophilic substitution reactions and can participate in various coupling reactions. researchgate.netacs.org The ether linkage, on the other hand, can influence the molecule's polarity, solubility, and conformational properties. researchgate.net The introduction of halogen atoms into organic molecules is a critical step in organic synthesis, as these halogens act as versatile handles for further chemical changes. researchgate.net

Significance of the 1,4-Dioxane (B91453) Moiety in Organic Synthesis

The 1,4-dioxane ring is a common feature in many organic molecules and is frequently used as a solvent in organic reactions. wikipedia.org However, its role extends beyond that of an inert solvent. Substituted 1,4-dioxanes are recognized as important structural motifs in organic synthesis and drug discovery. thieme.de The 1,4-dioxane scaffold can be used for the bioisosteric replacement of other cyclic systems like piperidine (B6355638) or morpholine, which can lead to improved pharmacokinetic properties, solubility, and bioavailability of drug candidates. thieme.de The presence of the 1,4-dioxane ring can also influence the stereochemistry of reactions and provide a rigid framework for the synthesis of complex molecules. nih.govresearchgate.net

Research Trajectories and Academic Relevance of Bromoethyl-Substituted Dioxanes

Research into bromoethyl-substituted dioxanes, including 2-(2-bromoethyl)-1,4-dioxane and its isomer 2-(2-bromoethyl)-1,3-dioxane (B48130), has been driven by their utility as versatile building blocks in organic synthesis. chemicalbook.comontosight.ai These compounds serve as precursors for the introduction of the dioxanyl ethyl group into various molecules. Academic research has focused on developing efficient synthetic routes to these compounds and exploring their reactivity in a range of chemical transformations. orgsyn.orgtandfonline.comtandfonline.com For instance, the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane has been studied for its reactions with various electrophiles. sigmaaldrich.com The stability of the dioxane ring under different reaction conditions is a key area of investigation, as it allows for selective manipulation of the bromoethyl side chain. thermofisher.kr

Overview of Synthetic Utility in Advanced Chemical Transformations

The synthetic utility of this compound and its isomers lies in their ability to act as bifunctional reagents. The bromine atom allows for nucleophilic substitution and cross-coupling reactions, while the dioxane ring can act as a protecting group for a carbonyl functionality. For example, 2-(2-bromoethyl)-1,3-dioxane is used to introduce a masked β-formylethyl group. thermofisher.kr The Grignard reagent formed from this compound reacts with acid chlorides to yield ketones without further reaction to the tertiary alcohol. thermofisher.kr Subsequent hydrolysis of the dioxane ring reveals the aldehyde functionality. This strategy is valuable in the multi-step synthesis of complex molecules. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11BrO2 | fluorochem.co.uk |

| Molecular Weight | 195.056 g/mol | fluorochem.co.uk |

| CAS Number | 926624-52-4 | fluorochem.co.uk |

| Appearance | Liquid | fluorochem.co.uk |

| Purity | 95.0% | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRCYYVHIILPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308905 | |

| Record name | 2-(2-Bromoethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926624-52-4 | |

| Record name | 2-(2-Bromoethyl)-1,4-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926624-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromoethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Bromoethyl 1,4 Dioxane and Its Precursors

Established Synthetic Pathways to the 1,4-Dioxane (B91453) Scaffold

The formation of the 1,4-dioxane core is a critical first step in the synthesis of 2-(2-Bromoethyl)-1,4-dioxane. Established methods for constructing this heterocyclic system provide the foundation for accessing the necessary precursors.

One of the most common industrial methods for producing 1,4-dioxane is the acid-catalyzed dehydration of diethylene glycol. flinders.edu.au This process typically employs strong acids like sulfuric acid and is carried out at elevated temperatures. flinders.edu.au While effective for the parent molecule, creating substituted dioxanes such as the precursor to the target compound, 2-(2-hydroxyethyl)-1,4-dioxane, requires alternative strategies.

A versatile approach for the synthesis of 2-substituted 1,4-dioxanes involves the reaction of an epoxide with a diol. Specifically for the precursor of this compound, the key intermediate, 2-(2-hydroxyethyl)-1,4-dioxane, can be prepared through the ring-opening of an appropriate epoxide with ethylene (B1197577) glycol. A plausible starting material for this is 2-(oxiran-2-yl)ethanol. The reaction involves the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the epoxide ring, followed by an intramolecular cyclization to form the 1,4-dioxane structure. This method offers a direct route to introducing the required hydroxyethyl (B10761427) side chain. enamine.net

Another established pathway to the 1,4-dioxane ring is the catalyzed cyclo-dimerization of ethylene oxide. nih.gov This reaction can be promoted by various catalysts, including acidic cation-exchange resins. nih.gov While this method is efficient for producing unsubstituted 1,4-dioxane, adapting it to generate specific substitution patterns like the 2-(2-hydroxyethyl) group would necessitate a more complex starting material or a subsequent functionalization step.

The etherification of glycerol (B35011) with ethylene glycol has also been investigated as a potential route to dioxane derivatives, often employing solid acid catalysts. researchgate.netmdpi.comdntb.gov.uasemanticscholar.orgresearchgate.net These reactions can lead to a mixture of products, and achieving high selectivity for a specific substituted dioxane can be challenging.

Regioselective Bromination Strategies

Once the precursor alcohol, 2-(2-hydroxyethyl)-1,4-dioxane, is obtained, the next critical step is the regioselective bromination of the primary alcohol to introduce the bromoethyl functionality. Several established methods for the conversion of primary alcohols to alkyl bromides are applicable here, with a focus on achieving high yield and selectivity without affecting the dioxane ring.

The Appel reaction is a widely used and reliable method for converting alcohols to alkyl halides under mild conditions. wikipedia.orgnrochemistry.comorganic-synthesis.com This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄). wikipedia.orgnrochemistry.com The reaction proceeds via an intermediate phosphonium (B103445) salt, leading to the formation of the desired alkyl bromide with inversion of configuration if the alcohol is chiral. nrochemistry.com The high yields and mild conditions make the Appel reaction a strong candidate for the bromination of 2-(2-hydroxyethyl)-1,4-dioxane.

Another common and effective reagent for this transformation is phosphorus tribromide (PBr₃) . commonorganicchemistry.commanac-inc.co.jp PBr₃ is known to convert primary and secondary alcohols to their corresponding bromides with high efficiency. manac-inc.co.jpmasterorganicchemistry.com The reaction typically proceeds via an Sₙ2 mechanism, resulting in inversion of stereochemistry at a chiral center. commonorganicchemistry.commasterorganicchemistry.com Careful control of the reaction temperature is often necessary to avoid side reactions. reddit.com

The use of aqueous hydrobromic acid (HBr) in conjunction with a phase-transfer catalyst (PTC) under microwave irradiation presents a more modern and environmentally conscious approach. commonorganicchemistry.com This method can provide enhanced reaction rates and yields while avoiding the use of hazardous organic solvents. commonorganicchemistry.com The phase-transfer catalyst facilitates the transfer of the bromide ion from the aqueous phase to the organic phase where the reaction occurs.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the cyclization and bromination steps. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the stoichiometry of reagents.

For the bromination of 2-(2-hydroxyethyl)-1,4-dioxane using the Appel reaction, the choice of solvent is crucial. Dichloromethane (B109758) and tetrahydrofuran (B95107) are commonly used solvents for this reaction. organic-synthesis.com The reaction is often performed at room temperature, and monitoring by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. organic-synthesis.com The removal of the triphenylphosphine oxide byproduct can sometimes be challenging, and various workup procedures have been developed to address this. organic-synthesis.com

When using PBr₃, the addition of the reagent is often done at low temperatures (e.g., in an ice bath) to control the exothermic nature of the reaction. reddit.com The stoichiometry of PBr₃ is also a critical factor, with typically 0.33 to 0.40 equivalents used per hydroxyl group. manac-inc.co.jp

In the case of microwave-assisted bromination with aqueous HBr, the concentration of the phase-transfer catalyst and the microwave power and irradiation time are key parameters to optimize for maximizing the yield of the desired bromoalkanol. commonorganicchemistry.com

Below is a table summarizing common reagents and conditions for the bromination of primary alcohols:

| Reagent System | Typical Solvent | Temperature | Key Considerations |

| PPh₃ / CBr₄ (Appel Reaction) | Dichloromethane, Tetrahydrofuran | Room Temperature | Mild conditions, high yield, byproduct removal. nrochemistry.comorganic-synthesis.com |

| PBr₃ | Dichloromethane, Diethyl ether | 0 °C to Room Temperature | Effective for primary alcohols, requires careful temperature control. commonorganicchemistry.commanac-inc.co.jp |

| Aqueous HBr / PTC | Biphasic (e.g., Water/Toluene) | Elevated (Microwave) | Greener approach, requires optimization of catalyst and microwave parameters. commonorganicchemistry.com |

Investigation of Catalyst Systems in Bromination and Cyclization

For the synthesis of the 1,4-dioxane scaffold via dehydration of diethylene glycol, a range of acid catalysts have been employed. While strong mineral acids like sulfuric acid are traditional choices, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites have been investigated to facilitate easier catalyst separation and reduce corrosive waste streams. nih.gov In the synthesis of substituted dioxanes from epoxides and diols, both acid and base catalysis can be utilized to promote the ring-opening and subsequent cyclization reactions.

In the context of bromination, while the Appel reaction and the use of PBr₃ are stoichiometric, catalytic versions of these transformations are an active area of research to improve atom economy and reduce waste. For instance, catalytic Appel reactions have been developed where the phosphine (B1218219) is used in substoichiometric amounts and regenerated in situ. wikipedia.org

Phase-transfer catalysis (PTC) is a powerful technique, particularly for reactions involving reagents in different phases, such as the bromination of an alcohol (organic phase) with an aqueous solution of HBr. rsc.orgmdpi.comnih.govnih.gov Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used as phase-transfer catalysts. nih.gov These catalysts facilitate the transport of the nucleophilic bromide ion across the phase boundary, accelerating the reaction rate. The choice of the phase-transfer catalyst, its concentration, and the reaction conditions (e.g., stirring speed, temperature) are crucial for optimizing the process. google.commdpi.com

The following table provides examples of catalyst systems used in relevant transformations:

| Reaction Step | Catalyst System | Catalyst Type | Function |

| 1,4-Dioxane formation | Sulfuric Acid | Homogeneous Acid | Dehydration of diols. flinders.edu.aunih.gov |

| 1,4-Dioxane formation | Amberlyst-15 | Heterogeneous Acid | Dehydration of diols, etherification. nih.gov |

| Bromination | Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | Facilitates reaction between aqueous HBr and organic substrate. commonorganicchemistry.comnih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering alternative solvents, improving atom economy, and utilizing more sustainable technologies.

A significant area of focus in green chemistry is the replacement of hazardous organic solvents. Traditional solvents like dichloromethane and chloroform, often used in bromination reactions, are being substituted with greener alternatives. dntb.gov.ua For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, has emerged as a viable replacement for tetrahydrofuran and other ether solvents. sigmaaldrich.com Cyclopentyl methyl ether (CPME) is another hydrophobic ether solvent with a high boiling point that is considered a greener alternative to solvents like 1,4-dioxane itself. sigmaaldrich.com

Microwave-assisted synthesis offers a significant green advantage by dramatically reducing reaction times and often increasing product yields. nih.govnih.gov The direct and efficient heating of the reaction mixture by microwaves can lead to lower energy consumption compared to conventional heating methods. masterorganicchemistry.com The use of microwave irradiation in the bromination of diols with aqueous HBr and a phase-transfer catalyst is a prime example of a greener synthetic route. commonorganicchemistry.com

Flow chemistry provides another avenue for developing more sustainable and efficient synthetic processes. flinders.edu.ausemanticscholar.orgnih.govwiley-vch.dethieme-connect.dereddit.comchemchart.comacs.org Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. semanticscholar.orgnih.govreddit.com The ability to perform reactions in a closed system also improves safety, especially when handling hazardous reagents. The development of a continuous flow process for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and resource efficiency. nih.govreddit.comchemchart.comacs.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Mechanistic Investigations of 2 2 Bromoethyl 1,4 Dioxane Reactivity

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

Nucleophilic substitution is a fundamental reaction class for alkyl halides like 2-(2-bromoethyl)-1,4-dioxane, where a nucleophile replaces the bromide leaving group. These reactions can proceed through distinct mechanistic pathways, primarily the SN1 and SN2 mechanisms.

The choice between the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathway is largely dictated by the structure of the alkyl halide. masterorganicchemistry.com The bromoethyl group in this compound constitutes a primary alkyl halide.

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemicalnote.comyoutube.com This mechanism's rate is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction. masterorganicchemistry.comreddit.com Given that the carbon atom bonded to the bromine is primary, it is sterically accessible, making it highly susceptible to backside attack by a nucleophile. Therefore, the SN2 pathway is the strongly preferred mechanism for this compound under most nucleophilic substitution conditions. chemicalnote.com

The SN1 reaction , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the C-Br bond to form a carbocation intermediate. chemicalnote.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction depends only on the concentration of the substrate. reddit.com For this compound, this pathway is highly unfavorable because it would require the formation of a very unstable primary carbocation.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Mechanism Steps | Two steps (Carbocation intermediate) | One step (Concerted) chemicalnote.com |

| Rate Law | Rate = k[Substrate] (Unimolecular) reddit.com | Rate = k[Substrate][Nucleophile] (Bimolecular) masterorganicchemistry.com |

| Stereochemistry | Racemization (attack from both faces of planar carbocation) libretexts.org | Inversion of configuration (backside attack) youtube.comlibretexts.org |

| Favored for this compound? | No (unstable primary carbocation) | Yes (primary, sterically unhindered substrate) |

The stereochemistry of a reaction is a direct consequence of its mechanism.

In an SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.comyoutube.com This leads to a predictable and complete inversion of configuration at the reaction center. libretexts.orglibretexts.org If the electrophilic carbon were a chiral center, a single enantiomeric product would be formed, with the opposite stereochemistry of the reactant.

In the highly unlikely event of an SN1 reaction , the departure of the leaving group creates a planar, sp²-hybridized carbocation. chemistrysteps.com This intermediate is achiral, and the nucleophile can attack from either face with equal probability. This results in a racemic mixture of products, with both retention and inversion of configuration. libretexts.org

Elimination Reactions for Olefin Formation

Elimination reactions are competitive with nucleophilic substitution, particularly in the presence of strong bases. For primary alkyl halides like this compound, the bimolecular elimination (E2) mechanism is the most relevant.

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta-position) to the leaving group, while the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.comlibretexts.org The rate of the E2 reaction is second-order, depending on the concentrations of both the substrate and the base. libretexts.org This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) which are poor nucleophiles, and at higher temperatures. The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the beta-proton and the leaving group in the transition state. libretexts.orgmgscience.ac.in In the case of this compound, E2 elimination would yield 2-vinyl-1,4-dioxane.

Radical and Organometallic Reactions at the Bromoethyl Site

Beyond polar reactions, the C-Br bond can also participate in radical and organometallic processes.

Organometallic Reactions: A key reaction is the formation of a Grignard reagent. This involves the reaction of the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwisc.edu This reaction is an oxidative insertion of magnesium into the C-Br bond, which reverses the polarity of the carbon atom from electrophilic to nucleophilic (a concept known as umpolung). adichemistry.com Studies on the analogous compound, 2-(2-bromoethyl)-1,3-dioxane (B48130), have shown that the resulting Grignard reagent is thermally stable and can be used in subsequent reactions with electrophiles like aldehydes, ketones, or N-tert-butanesulfinyl aldimines. sigmaaldrich.comorgsyn.org The use of an ether solvent like dioxane is suitable as it can stabilize the Grignard reagent by forming a Lewis acid-base complex. adichemistry.comwikipedia.org

Radical Reactions: Free radical reactions are initiated by heat or UV light and proceed via a chain mechanism involving initiation, propagation, and termination steps. byjus.comucr.edu While radical substitution on the alkane portion of the molecule is possible, it often lacks selectivity. More relevant is the radical addition of reagents like HBr to alkenes, which is the reverse of the elimination process. This reaction, initiated by peroxides, proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the less substituted carbon of the double bond. libretexts.org This is because the mechanism proceeds through the most stable radical intermediate (in this case, a secondary radical). libretexts.orgyoutube.com

Potential for Ring-Opening or Functionalization of the Dioxane Core

The 1,4-dioxane (B91453) ring is a cyclic diether. Ethers are generally quite stable and unreactive under many conditions, particularly neutral and basic ones. Therefore, the dioxane ring in this compound is expected to remain intact during the typical nucleophilic substitution, elimination, and organometallic reactions occurring at the bromoethyl side chain.

However, under strongly acidic conditions, ethers can be cleaved. The mechanism involves protonation of one of the ether oxygens, converting it into a good leaving group (an alcohol). This is followed by nucleophilic attack by a conjugate base (e.g., Br⁻ or I⁻ from HBr or HI) via an SN1 or SN2 mechanism, leading to ring opening. While possible, these harsh conditions would likely affect the bromoethyl group as well. There is little evidence to suggest that the bromoethyl side chain would participate in an intramolecular reaction to facilitate ring-opening under standard conditions. Studies on related 1,3-dioxane (B1201747) acetals in carbohydrate chemistry show that regioselective ring opening can be achieved using specific Lewis acids and reducing agents, but this is a specialized application. researchgate.net

Influence of Electronic and Steric Factors on Reactivity Profiles

The reactivity of this compound is modulated by both electronic and steric effects originating from its structure.

Electronic Factors: The two oxygen atoms within the 1,4-dioxane ring are electronegative and exert an electron-withdrawing inductive effect. This effect slightly reduces the electron density along the carbon chain. This inductive pull would destabilize any potential carbocation formation at the alpha-carbon, further disfavoring SN1 and E1 pathways.

Steric Factors: The site of reaction is a primary carbon (-CH₂Br), which is sterically unhindered. This low level of steric hindrance is the dominant factor that strongly favors the bimolecular SN2 and E2 mechanisms over their unimolecular counterparts. chemicalnote.com The dioxane ring itself is a moderately bulky substituent, but it is separated from the reactive carbon by another methylene (B1212753) group (-CH₂-). This separation minimizes its direct steric impact on the transition state, allowing nucleophiles relatively easy access for backside attack in an SN2 reaction.

| Factor | Influence on Reactivity | Favored Pathway(s) |

|---|---|---|

| Substrate Structure | Primary alkyl halide | SN2, E2 |

| Steric Hindrance | Low at the reaction center | SN2 |

| Electronic Effect | Inductive withdrawal by dioxane oxygens destabilizes carbocations | Disfavors SN1, E1 |

| Reagent Type | Strong Nucleophile/Weak Base: Favors substitution Strong, Bulky Base: Favors elimination | SN2 E2 |

| Reaction Conditions | Anhydrous ether, Mg metal: Favors organometallic formation UV light/peroxides: Favors radical reactions | Grignard Formation Radical Mechanisms |

Advanced Synthetic Applications of 2 2 Bromoethyl 1,4 Dioxane

Development of Novel Carbon-Heteroatom Bond Formations

The primary alkyl bromide functionality in 2-(2-bromoethyl)-1,4-dioxane is an excellent electrophilic site for nucleophilic substitution reactions, enabling the straightforward formation of new bonds between carbon and various heteroatoms.

The reaction of this compound with nitrogen and oxygen nucleophiles provides a direct route to substituted amines and ethers containing the 1,4-dioxane (B91453) motif.

Amine Synthesis: The alkylation of amines with alkyl halides is a fundamental method for constructing C-N bonds. adichemistry.com this compound, as a primary alkyl halide, readily undergoes nucleophilic substitution with primary and secondary amines to yield the corresponding secondary and tertiary amines, respectively. These reactions are typically performed in the presence of a base to neutralize the hydrogen bromide byproduct. However, a common challenge in amine alkylation is the potential for overalkylation, as the product amine can be more nucleophilic than the starting material, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.org Careful control of reaction conditions, such as using a large excess of the starting amine, can help to minimize this side reaction.

Ether Synthesis: The Williamson ether synthesis is a classic and highly effective method for preparing ethers. wikipedia.orgorganic-chemistry.orgwikipedia.org This SN2 reaction involves an alkoxide nucleophile displacing a halide from an alkyl halide. wikipedia.orgorganic-chemistry.org this compound is an ideal substrate for this reaction due to its primary nature, which favors substitution over elimination. wikipedia.org Alcohols can be deprotonated with a strong base, such as sodium hydride, to form the requisite alkoxide, which then reacts with the bromo-dioxane derivative to form a new C-O bond and produce the desired ether. wikipedia.orgfu-berlin.de This method is broadly applicable to a wide range of primary, secondary, and tertiary alkoxides. wikipedia.org

| Nucleophile Type | Example Nucleophile | Reaction Type | Product Class |

|---|---|---|---|

| Primary Amine | Aniline | Amine Alkylation | N-(2-(1,4-Dioxan-2-yl)ethyl)aniline |

| Secondary Amine | Piperidine (B6355638) | Amine Alkylation | 1-(2-(1,4-Dioxan-2-yl)ethyl)piperidine |

| Alkoxide | Sodium Ethoxide | Williamson Ether Synthesis | 2-(2-Ethoxyethyl)-1,4-dioxane |

| Phenoxide | Sodium Phenoxide | Williamson Ether Synthesis | 2-(2-Phenoxyethyl)-1,4-dioxane |

The bromoethyl functionality of this compound serves as a key component in the construction of various heterocyclic rings. These syntheses often proceed via an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.

Nitrogen and Oxygen Heterocycles: Intramolecular reactions of haloamines are a known route to cyclic amines like aziridines, azetidines, and pyrrolidines. adichemistry.com Similarly, the intramolecular version of the Williamson ether synthesis, starting from a halohydrin, is a standard method for producing cyclic ethers, including epoxides. wikipedia.orgorganic-chemistry.org By reacting this compound with a bifunctional nucleophile, such as an amino alcohol, one can generate an intermediate poised for intramolecular cyclization. For instance, reaction with ethanolamine (B43304) would produce an N-substituted amino alcohol, which, upon deprotonation of the hydroxyl group, can cyclize to form a substituted morpholine. A similar strategy with diamines can lead to piperazine (B1678402) derivatives.

Sulfur Heterocycles: Analogous strategies can be employed for the synthesis of sulfur-containing heterocycles. Reaction of this compound with a nucleophile like sodium hydrosulfide (B80085) would generate a thiol intermediate. This thiol could then be used in subsequent reactions to form sulfur heterocycles. For example, reaction with an aminothiol, such as cysteine, could lead to the formation of thiomorpholine (B91149) derivatives through a tandem intermolecular substitution and intramolecular cyclization sequence. The synthesis of sulfur-nitrogen heterocycles is an area of significant interest due to their diverse biological activities. nrochemistry.com

| Bifunctional Reactant | Intermediate | Heterocyclic Product |

|---|---|---|

| Ethanolamine | 2-((2-(1,4-Dioxan-2-yl)ethyl)amino)ethan-1-ol | 4-(2-(1,4-Dioxan-2-yl)ethyl)morpholine |

| Ethylenediamine | N1-(2-(1,4-Dioxan-2-yl)ethyl)ethane-1,2-diamine | 1-(2-(1,4-Dioxan-2-yl)ethyl)piperazine |

| 2-Aminoethanethiol | 2-((2-(1,4-Dioxan-2-yl)ethyl)amino)ethane-1-thiol | 4-(2-(1,4-Dioxan-2-yl)ethyl)thiomorpholine |

Exploitation in Carbon-Carbon Bond-Forming Reactions

Beyond forming bonds with heteroatoms, this compound is a valuable substrate for creating new carbon-carbon bonds, which is fundamental to building complex molecular skeletons.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. While these reactions traditionally employ aryl or vinyl halides, advancements have extended their scope to include alkyl halides.

Suzuki Coupling: The Suzuki reaction creates a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org While less common than with aryl halides, the coupling of alkyl bromides is possible, often requiring specific ligands to facilitate the reaction and prevent side reactions like β-hydride elimination. This compound could potentially be coupled with various organoboron reagents to introduce the dioxane-ethyl moiety onto aromatic, heteroaromatic, or vinylic systems. Dioxane is a common solvent for Suzuki reactions. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium complexes in the presence of a base. wikipedia.org Similar to the Suzuki reaction, the use of alkyl halides in the Heck reaction is more challenging than aryl halides but is an active area of research. An intramolecular Heck reaction, where the alkene and alkyl halide are part of the same molecule, can be a highly efficient method for constructing cyclic structures. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org The direct Sonogashira coupling of alkyl halides is not a standard transformation. However, variations of this reaction or multi-step sequences could potentially achieve a similar outcome.

The conversion of the C-Br bond in this compound into a C-Mg or C-Li bond dramatically inverts its chemical reactivity, a concept known as umpolung. This transforms the electrophilic carbon into a potent nucleophile, opening up a vast range of possibilities for C-C bond formation.

Formation and Reactivity: Organolithium and Grignard reagents are typically prepared by reacting an alkyl halide with lithium metal or magnesium metal, respectively, in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.orglibretexts.org The resulting organometallic compounds, (2-(1,4-dioxan-2-yl)ethyl)lithium and (2-(1,4-dioxan-2-yl)ethyl)magnesium bromide, are strong bases and excellent nucleophiles. wikipedia.orglibretexts.orgsigmaaldrich.com They readily react with a wide variety of electrophiles. For instance, they add to the carbonyl carbon of aldehydes and ketones to produce secondary and tertiary alcohols, respectively. Reaction with carbon dioxide, after an acidic workup, yields a carboxylic acid. libretexts.org

It is important to note that Grignard reagents can exist in equilibrium with diorganomagnesium species (R₂Mg) and magnesium halides (MgX₂) in what is known as the Schlenk equilibrium. adichemistry.comwikipedia.org The addition of 1,4-dioxane can be used to precipitate the magnesium halide as a dioxane adduct, thus shifting the equilibrium. wikipedia.orgresearchgate.net

| Organometallic Reagent | Electrophile | Product after Workup |

|---|---|---|

| (2-(1,4-Dioxan-2-yl)ethyl)magnesium bromide | Formaldehyde | 3-(1,4-Dioxan-2-yl)propan-1-ol |

| (2-(1,4-Dioxan-2-yl)ethyl)magnesium bromide | Acetone | 4-(1,4-Dioxan-2-yl)-2-methylbutan-2-ol |

| (2-(1,4-Dioxan-2-yl)ethyl)lithium | Carbon Dioxide (CO₂) | 3-(1,4-Dioxan-2-yl)propanoic acid |

| (2-(1,4-Dioxan-2-yl)ethyl)lithium | Benzonitrile | 1-Phenyl-3-(1,4-dioxan-2-yl)propan-1-one |

Introducing chirality into molecules is a central goal of modern synthesis, particularly for pharmaceutical applications. This compound can be employed in strategies to achieve enantiomerically enriched products.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. rcsi.comnih.gov Research on the related isomer, 2-(2-bromoethyl)-1,3-dioxane (B48130), has shown that its Grignard reagent can be added to N-tert-butanesulfinyl aldimines. masterorganicchemistry.com The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic addition to one face of the C=N bond, leading to the formation of chiral amines with high diastereoselectivity. A similar strategy could be applied using the Grignard reagent derived from this compound.

Asymmetric Catalysis: Alternatively, a prochiral substrate containing the 2-(1,4-dioxan-2-yl)ethyl moiety can be transformed using a chiral catalyst. For example, a ketone bearing this side chain could undergo asymmetric hydrogenation or a transfer hydrogenation using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium) to produce a chiral alcohol with high enantiomeric excess. Furthermore, enantioselective methods for the synthesis of the chiral dioxane ring itself have been developed, such as the Rh-catalyzed asymmetric hydrogenation of benzo[b] wikipedia.orgbiosynth.comdioxine derivatives to prepare chiral 2-substituted 2,3-dihydrobenzo wikipedia.orgbiosynth.comdioxanes. nih.gov Such strategies could provide access to enantiopure this compound as a chiral building block.

Information regarding the synthetic applications of this compound is not available in the public domain.

Following a thorough review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, verifiable information on the advanced synthetic applications of the chemical compound This compound (CAS Number: 926624-52-4) . The search did not yield detailed research findings, data tables, or scholarly articles pertaining to its role in the synthesis of pharmaceutical intermediates, agrochemicals, or specialty chemicals as outlined in the user's request.

It is crucial to distinguish the requested compound from its structural isomer, 2-(2-Bromoethyl)-1,3-dioxane (CAS Number: 33884-43-4) . These two compounds, while similar in name, possess different chemical structures which result in distinct properties and reactivities.

This compound : A derivative of a cyclic diether.

2-(2-Bromoethyl)-1,3-dioxane : A cyclic acetal, which functions as a protected form of 3-bromopropanal.

The vast majority of available scientific literature focuses on the 1,3-dioxane (B1201747) isomer. This compound is well-documented as a versatile building block in organic synthesis, particularly for introducing a masked β-formylethyl group in the creation of pharmaceutical intermediates. fishersci.cafishersci.co.uk Its Grignard reagent is noted for its thermal stability compared to related compounds, allowing for controlled reactions with acid chlorides to form ketones that can be subsequently hydrolyzed to reveal a β-ketoaldehyde functionality. fishersci.cafishersci.co.uk

Due to the strict requirement for scientifically accurate information pertaining solely to this compound, and the absence of such data in the available resources, it is not possible to generate the requested article. Attributing the known applications of the 1,3-dioxane isomer to the 1,4-dioxane isomer would be scientifically inaccurate.

Spectroscopic and Analytical Research Methodologies for 2 2 Bromoethyl 1,4 Dioxane Derivatives

Advanced NMR Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of 2-(2-bromoethyl)-1,4-dioxane. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netfiveable.memeasurlabs.com

In the ¹H NMR spectrum of this compound, the protons of the dioxane ring typically appear as a complex multiplet in the region of 3.5-4.0 ppm. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) are expected to resonate further downfield, generally between 3.4 and 3.6 ppm, due to the deshielding effect of the electronegative bromine atom. The adjacent methylene protons (-CH₂-) of the ethyl chain would likely appear around 2.0-2.3 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, the carbon atoms of the dioxane ring are expected in the 65-75 ppm range. The carbon atom bonded to the bromine (C-Br) would appear around 30-40 ppm, while the other carbon of the ethyl side chain would be found at a slightly lower chemical shift.

Two-dimensional NMR techniques are employed to establish the connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to identify adjacent protons, such as those in the bromoethyl chain and within the dioxane ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. For more extended connectivity, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is used, which shows correlations between protons and carbons over two to three bonds. This is particularly useful for connecting the bromoethyl side chain to the dioxane ring.

For derivatives where the bromine atom has been substituted, NMR spectroscopy is critical for confirming the success of the reaction and identifying the new functional group. For instance, in the case of a substitution reaction with an amine, the appearance of new signals corresponding to the amine protons and the upfield shift of the methylene group formerly attached to the bromine would be indicative of the product formation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Hypothetical Amine Derivative

| Position | This compound | 2-(2-Aminoethyl)-1,4-dioxane (Derivative) |

| ¹H NMR | ||

| H-2 (dioxane) | ~4.7 (t) | ~4.6 (t) |

| H-3, H-5 (dioxane) | ~3.7-3.8 (m) | ~3.6-3.7 (m) |

| H-6 (dioxane) | ~3.5-3.6 (m) | ~3.4-3.5 (m) |

| -CH₂- (ethyl) | ~2.1 (q) | ~2.0 (q) |

| -CH₂Br / -CH₂NH₂ | ~3.4 (t) | ~2.8 (t) |

| -NH₂ | - | ~1.5 (s, broad) |

| ¹³C NMR | ||

| C-2 (dioxane) | ~101 | ~102 |

| C-3, C-5 (dioxane) | ~67 | ~67 |

| C-6 (dioxane) | ~66 | ~66 |

| -CH₂- (ethyl) | ~38 | ~39 |

| -C-Br / -C-NH₂ | ~30 | ~42 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Product Identification and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, often to within a few parts per million (ppm). fiveable.mepdx.edu This precision allows for the confident determination of the elemental formula of a compound, which is crucial for identifying unknown reaction products and confirming the identity of synthesized derivatives of this compound. researchgate.netrsc.org

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the fragment ions (product ions). chemicalbook.comshimadzu.com The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the ethyl side chain, and fragmentation of the dioxane ring. The analysis of these fragmentation patterns can help to distinguish between isomers and confirm the structure of derivatives.

Table 2: Predicted High-Resolution Mass and Major Fragmentation Ions for this compound

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

| [M]⁺ | C₆H₁₁⁷⁹BrO₂ | 193.9913 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₆H₁₁⁸¹BrO₂ | 195.9892 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | C₆H₁₁O₂ | 115.0754 | Loss of bromine radical |

| [M-C₂H₄Br]⁺ | C₄H₇O₂ | 87.0441 | Cleavage of the ethyl-bromo group |

| [C₂H₅O]⁺ | C₂H₅O | 45.0335 | Fragment from dioxane ring |

| [C₂H₄Br]⁺ | C₂H₄⁷⁹Br | 106.9596 | Bromoethyl cation |

Vibrational Spectroscopy (FT-IR, Raman) in Monitoring Reaction Progress and Functional Group Transformations

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.comumsystem.eduthermofisher.com These techniques are highly complementary and can be used to monitor the progress of a reaction by observing the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. umsystem.edu

The FT-IR spectrum of this compound would be characterized by strong C-O stretching vibrations of the ether linkages in the dioxane ring, typically in the 1100-1200 cm⁻¹ region. columbia.edu The C-H stretching vibrations of the methylene groups would be observed around 2850-3000 cm⁻¹. A key vibrational mode for this compound is the C-Br stretch, which is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman spectroscopy is also a valuable tool for characterizing this compound and its derivatives. The C-Br stretching vibration often gives a strong signal in the Raman spectrum.

During a substitution reaction where the bromine atom is replaced by another functional group, such as a hydroxyl (-OH), cyano (-CN), or amino (-NH₂) group, vibrational spectroscopy can be used to monitor the transformation. The disappearance or decrease in the intensity of the C-Br stretching band and the simultaneous appearance of new bands characteristic of the new functional group (e.g., a broad O-H stretch around 3200-3600 cm⁻¹ for an alcohol, a sharp C≡N stretch around 2200-2250 cm⁻¹ for a nitrile, or N-H stretching bands around 3300-3500 cm⁻¹ for an amine) would indicate the progress of the reaction.

Table 3: Key Vibrational Frequencies (cm⁻¹) for Monitoring Reactions of this compound

| Vibrational Mode | This compound | Product with -OH group | Product with -CN group | Product with -NH₂ group |

| O-H stretch | - | ~3200-3600 (broad) | - | - |

| N-H stretch | - | - | - | ~3300-3500 |

| C-H stretch | ~2850-3000 | ~2850-3000 | ~2850-3000 | ~2850-3000 |

| C≡N stretch | - | - | ~2200-2250 | - |

| C-O stretch (ether) | ~1100-1200 | ~1100-1200 | ~1100-1200 | ~1100-1200 |

| C-Br stretch | ~500-700 | - | - | - |

Chromatographic Methods (GC-MS, LC-MS) for Separation and Quantification of Reaction Mixtures

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the identification and quantification of the starting material, products, and any byproducts. docbrown.infoysi.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods for this purpose.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. thermofisher.comnih.gov In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. By monitoring the peak areas of the reactant and product(s) over time, the progress of the reaction can be quantified.

LC-MS is particularly useful for the analysis of less volatile or thermally labile derivatives of this compound, such as those that may be formed in substitution reactions. biorxiv.orgdocbrown.info In LC-MS, the separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. The choice of the column and mobile phase is critical for achieving good separation. Reversed-phase chromatography is often used for moderately polar compounds. The separated components are then detected by the mass spectrometer.

Table 4: Exemplary Chromatographic Conditions for the Analysis of this compound Reaction Mixtures

| Parameter | GC-MS | LC-MS |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Injection Mode | Split/Splitless | Autosampler |

| Oven/Column Temp. | Temperature program (e.g., 50°C hold for 2 min, then ramp to 250°C at 10°C/min) | Isothermal or gradient elution |

| Mobile Phase | - | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Carrier Gas/Flow Rate | Helium, 1 mL/min | 0.5 - 1.0 mL/min |

| Detector | Mass Spectrometer (Electron Ionization) | Mass Spectrometer (Electrospray Ionization) |

| MS Mode | Scan or Selected Ion Monitoring (SIM) | Scan or Selected Reaction Monitoring (SRM) |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and preferred conformation. uvic.ca For chiral derivatives of this compound, X-ray crystallography can provide unambiguous proof of the spatial arrangement of atoms.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

In the context of this compound derivatives, X-ray crystallography can be used to:

Confirm the connectivity of the atoms.

Determine the bond lengths, bond angles, and torsion angles.

Establish the absolute configuration of stereocenters, if present.

Analyze the conformation of the dioxane ring (e.g., chair, boat, or twist-boat).

Investigate intermolecular interactions in the crystal lattice, such as hydrogen bonding or halogen bonding. uvic.ca

For example, a crystal structure of a derivative would reveal the orientation of the substituted side chain relative to the dioxane ring and provide insights into the steric and electronic effects that govern its conformation.

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.523 |

| R-factor (%) | 4.5 |

Note: These are hypothetical data to illustrate the type of information obtained from an X-ray crystallographic study.

Computational Chemistry and Theoretical Studies on 2 2 Bromoethyl 1,4 Dioxane

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-(2-Bromoethyl)-1,4-dioxane and predicting its reactivity and selectivity in chemical transformations. These calculations can map out the potential energy surface for a given reaction, identifying the structures of reactants, products, transition states, and intermediates.

The primary reactive site of this compound is the bromoethyl side chain, which is susceptible to nucleophilic substitution reactions, most commonly via an S(_N)2 mechanism. researchgate.netresearchgate.netnih.gov Theoretical calculations can model the backside attack of a nucleophile on the carbon atom bonded to the bromine. By calculating the activation energy barrier, researchers can predict the feasibility and rate of the reaction. researchgate.net DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets like 6-31+G*, are commonly used to optimize the geometries of the transition state and calculate the reaction energetics. researchgate.net

Furthermore, quantum chemical calculations can explain the chemoselectivity of reactions. For instance, if a reagent could potentially react at the dioxane ring or the bromoethyl side chain, DFT calculations can determine which reaction pathway has a lower activation barrier, thus predicting the major product. The calculated atomic charges and frontier molecular orbitals (HOMO and LUMO) of this compound can provide additional insights into its electrophilic and nucleophilic sites, further rationalizing its observed reactivity.

Table 1: Representative Data from a Hypothetical DFT Calculation on an S(_N)2 Reaction of this compound with a Nucleophile (e.g., OH⁻)

| Parameter | Value (kcal/mol) | Description |

| (\Delta E^\ddagger) (Gas Phase) | 22.5 | The electronic energy of activation for the substitution reaction in the absence of a solvent. |

| (\Delta G^\ddagger) (Aqueous) | 28.0 | The Gibbs free energy of activation in an aqueous solvent model, providing a more realistic prediction of the reaction rate. |

| (\Delta E{rxn}) | -15.8 | The electronic energy change of the reaction, indicating whether it is exothermic or endothermic. |

| C-Br Bond Length (Reactant) | 1.95 Å | The initial length of the carbon-bromine bond before the reaction. |

| C-Br Bond Length (Transition State) | 2.35 Å | The elongated carbon-bromine bond at the peak of the energy barrier. |

| C-O Bond Length (Transition State) | 2.10 Å | The forming carbon-oxygen bond at the transition state. |

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations provide a dynamic picture of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient intermediates over time. While quantum chemical calculations focus on stationary points on the potential energy surface, MD simulations can reveal the influence of temperature, solvent, and molecular motion on the reaction trajectory.

For a reaction involving this compound, such as its hydrolysis or substitution in a solvent, MD simulations can be employed in several ways. Ab initio molecular dynamics (AIMD), where forces are calculated on-the-fly using quantum mechanics, can be used to trace the entire reaction path, from reactants to products, showing the concerted breaking of the C-Br bond and formation of a new bond. nih.govnih.gov These simulations can capture the dynamic role of individual solvent molecules in stabilizing the transition state or intermediates. For example, in an S(_N)2 reaction, MD can show how solvent molecules rearrange to solvate the departing bromide ion and the incoming nucleophile. nih.gov

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly well-suited for these simulations. In this approach, the reacting species (this compound and the nucleophile) are treated with a high level of quantum mechanics theory, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. chemrxiv.org This allows for the simulation of larger systems over longer timescales, providing statistically meaningful results on reaction dynamics and free energy profiles. These simulations can reveal short-lived intermediates that might be difficult to detect experimentally and show how the system overcomes the reaction barrier, including instances of recrossing the transition state. researchgate.net

Prediction of Conformational Preferences and Stereoelectronic Effects

The 1,4-dioxane (B91453) ring of this compound is not planar and can adopt several conformations, with the chair form being the most stable. researchgate.net Computational methods can be used to predict the relative energies of different conformers (chair, boat, twist-boat) and the energy barriers for interconversion between them. Ab initio molecular orbital theory has been successfully applied to study the inversion of the 1,4-dioxane ring, identifying the chair conformation as the global minimum and characterizing the transition states connecting it to twist-boat forms. researchgate.net

The orientation of the 2-(2-bromoethyl) substituent on the dioxane ring (axial vs. equatorial) also has energetic consequences that can be quantified computationally. The preference for the equatorial position is generally expected to minimize steric hindrance.

Furthermore, computational analysis can reveal important stereoelectronic effects. These are effects that arise from the interaction of electron orbitals. For example, the orientation of the C-Br bond relative to the lone pairs on the dioxane oxygen atoms can influence the molecule's reactivity. The anomeric effect, typically associated with acetals, could have a minor influence on the conformational preferences and reactivity of the dioxane ring. Quantum chemical calculations can dissect these effects by analyzing orbital interactions, bond lengths, and bond angles in the different conformers.

Table 2: Calculated Relative Energies of 1,4-Dioxane Conformers (Illustrative)

| Conformer | Method | Relative Energy (kcal/mol) |

| Chair | HF/6-31G | 0.00 |

| Twist-Boat | HF/6-31G | 5.50 |

| Boat | HF/6-31G* | 7.50 |

In Silico Screening for New Reaction Conditions or Catalysts

Computational chemistry provides a platform for the in silico screening of various reaction conditions or catalysts to optimize reactions involving this compound. This approach can significantly reduce the experimental effort required by prioritizing the most promising candidates for laboratory testing.

For instance, if a particular substitution reaction of this compound is slow, computational methods can be used to screen a library of potential catalysts. nih.gov The mechanism of the catalyzed reaction would be modeled for each candidate, and the activation energy would be calculated. Catalysts that are predicted to lower the activation barrier significantly would be identified as promising leads for experimental validation. ethz.ch This has been successfully applied in designing catalysts for a wide range of organic transformations. nih.gov

Similarly, the effect of different solvents on the reaction rate can be simulated. By using continuum solvent models or explicit solvent molecules in MD simulations, it is possible to predict how the reaction barrier changes in different media (e.g., polar protic, polar aprotic, nonpolar). chemrxiv.org This allows for the selection of an optimal solvent to enhance reaction rates and potentially influence selectivity. Virtual screening can also be used to explore the reactivity of this compound with a large number of different nucleophiles, predicting the products and relative reaction rates for each. researchgate.net

Rational Design of Derivatives for Targeted Synthetic Applications

The principles of computational chemistry can be applied to the rational design of derivatives of this compound for specific synthetic purposes. By modifying the structure of the parent molecule in silico and calculating the properties of the resulting derivatives, it is possible to tailor molecules for desired applications.

For example, if this compound is used as a building block in the synthesis of a larger molecule, computational modeling can help in designing derivatives with improved properties. mdpi.com This could involve adding other functional groups to the dioxane ring to alter its solubility, reactivity, or ability to coordinate with metal centers. DFT calculations could be used to predict how these modifications would affect the electronic properties and reactivity of the bromoethyl group, ensuring that it remains active for the desired subsequent reactions.

This approach is central to modern drug discovery and materials science. walshmedicalmedia.com For instance, if the dioxane moiety is a key pharmacophore, computational methods like molecular docking could be used to design derivatives that bind more effectively to a biological target. mdpi.com The bromoethyl group serves as a handle for synthetic elaboration, and computational predictions can guide the synthesis towards derivatives with the highest predicted activity. By calculating properties such as lipophilicity, electronic distribution, and conformational flexibility, computational design can accelerate the development of new functional molecules based on the this compound scaffold. researchgate.net

Conclusion and Future Directions in 2 2 Bromoethyl 1,4 Dioxane Research

Summary of Key Discoveries and Methodological Advancements

Historically, 2-(2-Bromoethyl)-1,4-dioxane has primarily been utilized as a building block in synthetic chemistry. Methodological advancements have centered on its preparation and subsequent reactions. One notable synthetic application involves its conversion into a Grignard reagent. This organomagnesium compound serves as a nucleophilic synthon, reacting with various electrophiles to introduce the 2-(1,4-dioxan-2-yl)ethyl moiety into target molecules. For instance, the Grignard reagent prepared from its 1,3-dioxane (B1201747) isomer has been used in the asymmetric synthesis of 2-substituted pyrrolidines.

The compound itself is valuable as it provides a masked β-formylethyl group. The dioxane ring is relatively stable under various conditions but can be hydrolyzed to reveal an aldehyde, a functionality crucial for many subsequent chemical transformations. Compared to its 1,3-dioxolane (B20135) analog, the 1,4-dioxane (B91453) structure can offer different stability profiles, particularly towards acidic conditions, providing chemists with tactical advantages in multi-step syntheses. fishersci.ca Its application has been noted in the synthesis of ketone adducts and as a pharmaceutical intermediate. fishersci.ca

Identification of Unexplored Reaction Pathways and Synthetic Potentials

Despite its utility, the full synthetic potential of this compound remains largely untapped. The presence of both a primary alkyl bromide and a dioxane ring system opens the door to numerous unexplored reaction pathways. Future research could focus on leveraging this dual functionality.

Potential Unexplored Areas:

Transition Metal-Catalyzed Cross-Coupling Reactions: While Grignard formation is established, the use of the bromoethyl group in modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is an area ripe for exploration. These reactions could enable the direct attachment of aryl, alkynyl, and amino groups, respectively, providing rapid access to a diverse range of derivatives.

Domino and Cascade Reactions: The development of one-pot reactions where the bromoethyl group initiates a sequence of transformations is a promising avenue. nih.gov For example, an initial substitution reaction could be followed by an acid-catalyzed ring-opening of the dioxane, triggering a subsequent cyclization to form novel heterocyclic systems.

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the dioxane ring, while challenging, could provide novel analogs without manipulating the existing functional groups. uberresearch.comrsc.org

Below is a table outlining potential reaction pathways that merit investigation.

| Reaction Type | Potential Reagents | Potential Product Class | Synthetic Value |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | 2-(2-Arylethyl)-1,4-dioxanes | Rapid access to analogs with aromatic diversity |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts, Base | 2-(But-3-ynyl)-1,4-dioxanes | Introduction of alkynyl handles for click chemistry |

| Buchwald-Hartwig Amination | Primary/Secondary amines, Palladium catalyst, Base | N-substituted 2-(1,4-dioxan-2-yl)ethanamines | Access to novel amine and potential bioactive compounds |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' catalyst (if derivatized with an olefin) | Functionalized polyethers | Development of new materials with unique properties |

| Radical Cyclizations | Radical initiators (e.g., AIBN), Tin hydrides | Fused or spirocyclic dioxane derivatives | Construction of complex, three-dimensional scaffolds |

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly critical in modern chemical synthesis. arkat-usa.org Future research should prioritize the development of sustainable and economically viable routes to this compound and its derivatives.

Current syntheses often rely on traditional methods that may use hazardous reagents and solvents. orgsyn.org A key future direction is the adoption of greener alternatives. sigmaaldrich.com This includes:

Catalytic Routes: Developing catalytic methods for the synthesis of the dioxane ring, potentially from bio-based feedstocks like diethylene glycol, could reduce waste and avoid stoichiometric reagents. Recent work on synthesizing 1,4-dioxane from ethylene (B1197577) glycol or diethylene glycol using solid acid catalysts points toward more environmentally benign processes. mdpi.com

Green Solvents: Replacing conventional organic solvents like dichloromethane (B109758) with greener alternatives such as cyclopentyl methyl ether (CPME) or exploring solvent-free conditions would significantly improve the environmental profile of the synthesis. sigmaaldrich.com Aqueous micelles are also emerging as a green alternative to traditional organic solvents like 1,4-dioxane itself in certain reactions. acs.org

Atom and Step Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product (high atom economy) and reduce the number of synthetic steps (step economy) is crucial for both sustainability and economic feasibility. researchgate.net Domino reactions, as mentioned previously, are an excellent strategy for improving step economy. nih.gov

Economically, the viability of any new synthetic route will depend on factors like catalyst cost and lifespan, energy consumption, and the ability to recycle solvents and reagents. ignited.in A thorough economic analysis, including an E-Factor (Environmental Factor) calculation, should be integrated into the development of new synthetic methodologies.

Integration of this compound into Emerging Areas of Chemical Research

The unique structural features of this compound make it a candidate for application in several emerging areas of chemical research beyond its traditional role as a simple synthetic intermediate.

Medicinal Chemistry and Drug Discovery: Heterocyclic compounds are foundational to a vast number of pharmaceuticals. mdpi.comopenaccessjournals.com The dioxane moiety is a known pharmacophore, and the bromoethyl group provides a convenient handle for attaching the molecule to various scaffolds or for creating libraries of compounds for biological screening. ignited.in Its derivatives could be investigated as potential inhibitors of enzymes like glycosidases or for their activity against various cell lines. biosynth.com

Chemical Biology: The compound could be used to synthesize chemical probes. The bromoethyl group can act as a reactive handle to covalently label proteins or other biomolecules, while the dioxane portion can influence solubility and cell permeability.

Materials Science: Incorporation of the this compound unit into polymers could impart specific properties. The polar dioxane ring can affect properties like hydrophilicity and thermal stability, making it a potentially useful monomer for creating novel functional polymers and materials.

Outlook on High-Throughput Screening and Automated Synthesis of Derivatives

The future of discovering new applications for molecules like this compound lies in the ability to rapidly synthesize and test a large number of its derivatives. High-throughput screening (HTS) and automated synthesis are transformative technologies in this regard. nih.govctppc.orgewadirect.comnih.gov

Automated Synthesis: Platforms for automated synthesis can utilize this compound as a common starting material. researchgate.net By programming robotic systems to perform a series of reactions in parallel (e.g., in 96-well plates), libraries of derivatives can be generated quickly. For example, an array of different nucleophiles (amines, thiols, carboxylates) could be reacted with the bromoethyl group to produce a diverse set of new compounds with minimal manual intervention. This approach accelerates the synthesis phase from months or years to mere days. rsc.org

High-Throughput Screening (HTS): Once a library of derivatives is created, HTS allows for the rapid testing of these compounds against biological targets to identify "hits"—compounds that show a desired activity. ctppc.org This process is essential in modern drug discovery. nih.gov An HTS campaign using a library derived from this compound could screen for activity against a panel of cancer cell lines, enzymes, or receptors, quickly identifying promising lead compounds for further development. The integration of miniaturized, on-the-fly synthesis with in-situ screening represents a paradigm shift that can greatly accelerate the discovery process and reduce waste. rsc.org

The combination of these technologies will unlock the full potential of this compound, transforming it from a simple building block into a versatile platform for discovering new functional molecules for medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromoethyl)-1,4-dioxane, and how can purity be validated?

- Methodological Answer : Synthesis typically involves bromination of 2-(2-Hydroxyethyl)-1,4-dioxane using hydrobromic acid (HBr) under controlled conditions. Alternatively, nucleophilic substitution reactions with ethylenedioxane derivatives and brominating agents (e.g., PBr₃) can be employed. Purity validation requires gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity and quantify residual solvents. Reference brominated analogs like (2-Bromoethyl)benzene for reaction optimization .

Q. Which analytical techniques are most effective for detecting trace levels of this compound in environmental matrices?

- Methodological Answer : Solid-phase microextraction (SPME) followed by gas chromatography with flame ionization detection (GC-FID) is recommended for trace analysis. For complex matrices like water, coupling with mass spectrometry (GC-MS) enhances sensitivity. Calibration curves using deuterated analogs (e.g., deuterated 1,4-dioxane derivatives) improve quantification accuracy .

Q. How does the bromoethyl group influence the compound’s solubility and reactivity compared to unsubstituted 1,4-dioxane?

- Methodological Answer : The bromoethyl moiety increases hydrophobicity, reducing aqueous solubility. Reactivity studies using density functional theory (DFT) can predict electrophilic sites; experimental validation via nucleophilic substitution assays (e.g., with sodium iodide in acetone) quantifies halogen reactivity. Compare results with 2-(Iodomethyl)-1,4-dioxane to assess halogen-specific trends .

Advanced Research Questions

Q. What advanced oxidation processes (AOPs) are effective for degrading this compound, and how do degradation byproducts vary?

- Methodological Answer : UV-activated persulfate (UV/PS) or ozone (O₃/H₂O₂) systems achieve >90% degradation. Monitor intermediates via high-resolution LC-MS: brominated byproducts (e.g., bromoacetic acid) form due to C-Br bond cleavage. Compare degradation pathways with 1,4-dioxane to identify bromine-specific toxicity risks .

Q. How does this compound interact with chlorinated hydrocarbon co-contaminants in groundwater systems?

- Methodological Answer : Co-contaminant studies using batch reactors show synergistic inhibition of microbial degradation. Quantify interactions via qPCR targeting alkB (for hydrocarbon degradation) and dxm (for 1,4-dioxane) genes. Co-occurrence with 1,1,1-trichloroethane (TCA) reduces natural attenuation rates by 40–60% .

Q. Can fullerene-based adsorbents selectively capture this compound in aqueous systems?

- Methodological Answer : DFT simulations reveal C20 fullerene exhibits strong adsorption (binding energy > −50 kcal/mol) due to covalent interactions with the bromoethyl group. Experimental validation using functionalized carbon nanotubes shows >80% removal efficiency at pH 7. Compare with activated carbon to assess cost-effectiveness .

Q. What computational models predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Use EPI Suite’s BIOWIN and BioHCwin models to estimate half-life (>180 days in water) and bioaccumulation factors (BCF < 100). Molecular dynamics simulations predict weak binding to serum albumin, suggesting low biomagnification risks. Validate with in vitro hepatic microsome assays .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.